molecular formula C27H21Br3 B14333245 1,3,5-Tris[3-(bromomethyl)phenyl]benzene CAS No. 109978-08-7

1,3,5-Tris[3-(bromomethyl)phenyl]benzene

Cat. No.: B14333245
CAS No.: 109978-08-7
M. Wt: 585.2 g/mol
InChI Key: ZQXNALYSMCSAOV-UHFFFAOYSA-N
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Description

1,3,5-Tris[3-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C24H21Br3. It features a benzene ring substituted with three bromomethyl groups at the 1, 3, and 5 positions. This compound is primarily used as a cross-linker in the synthesis of ligands and dendrimeric monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris[3-(bromomethyl)phenyl]benzene can be synthesized through the bromination of mesitylene. The process involves the following steps :

    Starting Materials: Mesitylene, paraformaldehyde, potassium bromide, acetic acid, concentrated sulfuric acid.

    Reaction Conditions: The mixture is stirred at 90–95°C for 6 hours.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[3-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-Tris[3-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with other molecules. This property is exploited in the synthesis of dendrimers and other complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris[3-(bromomethyl)phenyl]benzene is unique due to its specific substitution pattern, which provides distinct reactivity and cross-linking capabilities. The presence of bromomethyl groups allows for versatile chemical modifications, making it valuable in various synthetic applications .

Properties

CAS No.

109978-08-7

Molecular Formula

C27H21Br3

Molecular Weight

585.2 g/mol

IUPAC Name

1,3,5-tris[3-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C27H21Br3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-15H,16-18H2

InChI Key

ZQXNALYSMCSAOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)CBr)C4=CC=CC(=C4)CBr)CBr

Origin of Product

United States

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